molecular formula C9H9F3N2 B13100098 N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13100098
M. Wt: 202.18 g/mol
InChI Key: ZUMNGGNGKAPVHD-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a cyclopropylamine substituent at the 2-position and a trifluoromethyl (CF₃) group at the 5-position of the pyridine ring. Pyridin-2-amine scaffolds are prevalent in drug discovery due to their versatility in forming hydrogen bonds and π-π interactions, making them valuable in designing kinase inhibitors, antimicrobial agents, and antiparasitic compounds .

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)6-1-4-8(13-5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)

InChI Key

ZUMNGGNGKAPVHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The cyclopropyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Key Observations :

  • Chlorine (Cl) at Position 3 : Enhances electrophilicity, improving reactivity in cross-coupling reactions for drug synthesis .
  • Iodine (I) at Position 4 : Increases molecular weight significantly, useful in radiopharmaceuticals but may reduce solubility .

Modifications to the Amine Group

The cyclopropylamine group in the target compound distinguishes it from analogs with bulkier or more flexible amine substituents. Comparisons include:

Compound Name Amine Substituent Molecular Weight Biological Activity Reference
N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine Cyclopropyl + pyrrolidinyl 203.28 Anticancer research
N-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives Thiadiazole-linked amines ~350–400 Macrofilaricidal activity
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine Cyclopropyl + methyl linker ~258.28 Agrochemical applications

Key Observations :

  • Thiadiazole-linked amines : Demonstrated macrofilaricidal activity (e.g., compound 38 in achieved 97% purity and 13% yield), suggesting that heterocyclic linkers enhance antiparasitic efficacy .
  • Bulkier substituents (e.g., tetrahydrofuran-methyl in ) may reduce metabolic clearance but increase synthetic complexity .

Biological Activity

N-Cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropyl group at the nitrogen position and a trifluoromethyl group at the 5-position. This unique structure contributes to its pharmacological properties, including enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit mitochondrial complex I, affecting the electron transport chain and leading to decreased ATP synthesis. This mechanism suggests potential applications in cancer therapy, where energy metabolism is crucial for tumor growth.
  • Receptor Modulation : It is also investigated for its ability to modulate receptor activity, which may contribute to its therapeutic effects in various diseases.

Biological Activity Data

Research has demonstrated the compound's efficacy against certain cancer cell lines and its potential as an enzyme inhibitor. Below is a summary of key findings:

StudyCell LineIC50 (μM)Mechanism
HT293.2CHK1 Inhibition
SW6202.5Enhanced Gemcitabine Cytotoxicity
Mitochondrial Complex I-Electron Transport Chain Disruption

Case Studies

  • CHK1 Inhibition in Colon Cancer : A study evaluated the compound's ability to enhance the cytotoxicity of gemcitabine in HT29 and SW620 colon cancer cells. The results indicated that this compound significantly potentiated gemcitabine's effects, suggesting its role in checkpoint abrogation over antiproliferative activity .
  • Mitochondrial Dysfunction : Another investigation focused on the compound's interaction with mitochondrial complex I. By inhibiting this enzyme, it disrupted normal electron flow, leading to decreased ATP production, which is critical for cancer cell survival.

Research Applications

This compound is not only a subject of academic interest but also has practical applications:

  • Drug Development : Its properties make it a candidate for developing new anticancer agents or therapies targeting metabolic pathways in cancer cells.
  • Chemical Synthesis : The compound serves as a building block for synthesizing more complex heterocyclic compounds, expanding its utility in medicinal chemistry.

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